molecular formula C5H12ClNO3 B1316022 (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 117781-12-1

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No. B1316022
M. Wt: 169.61 g/mol
InChI Key: PZGVJCJRMKIVLJ-YMDUGQBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” is a chemical compound with the CAS Number: 117770-01-1 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S,4R)-2-(hydroxymethyl)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 169.61 .

Scientific Research Applications

Glycosidase Inhibition

A study by Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, assessing their inhibitory activities toward various glycosidases. The research found that certain derivatives, particularly (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol, were effective inhibitors of α-mannosidase from jack bean and almond (Popowycz, F. et al., 2004).

Anticancer Activity

Steimer et al. (2014) reported the synthesis of novel pyrrolidine 3,4-diol derivatives, including (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, and their evaluation as α-mannosidase inhibitors. They found moderate activity against α-mannosidase from Jack beans and significant antiproliferative effects in pancreatic cancer cell lines (Steimer, F. et al., 2014).

Synthesis and Derivatization

Goli et al. (1994) focused on the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters. The study provided detailed methodology for producing this compound in high yield and purity, which is essential for its application in various research areas (Goli, D. M. et al., 1994).

Chemo-enzymatic Synthesis and Inhibitory Properties

Concia et al. (2013) explored a chemo-enzymatic strategy for preparing 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol. Their research led to novel derivatives with significant variations in inhibitory profiles compared to the parent compound, and some were active against Mycobacterium tuberculosis (Concia, A. L. et al., 2013).

Tumor Cell Growth Inhibition

Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, assessing their inhibitory effects on commercial glycosidases and human tumor cells. They found that certain derivatives were effective in inhibiting the growth of glioblastoma and melanoma cells while displaying selectivity for tumor cells over normal cells (Fiaux, H. et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVJCJRMKIVLJ-YMDUGQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

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